Ethyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Ethyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core substituted with an amino group at the 3-position and a bromo group at the 8-position. The ethyl ester functionality at the 2-position further enhances its chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate typically involves a multi-step process. One common method includes the cyclization of 2-aminopyridine with α-bromoketones, followed by bromination and esterification. The reaction conditions often involve the use of solvents like ethyl acetate and reagents such as tert-butyl hydroperoxide (TBHP) for bromination .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring the availability of the compound for various research purposes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The amino and bromo groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Cyclization: The imidazo[1,2-a]pyridine core can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation.
Reducing Agents: Such as sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino and bromo groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: Lacks the amino and ethyl ester functionalities.
Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate: Lacks the bromo group.
N-(Pyridin-2-yl)amides: Structurally related but with different functional groups.
Uniqueness
Ethyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and bromo groups, along with the ethyl ester functionality, makes it a versatile compound for various applications .
Properties
IUPAC Name |
ethyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O2/c1-2-16-10(15)7-8(12)14-5-3-4-6(11)9(14)13-7/h3-5H,2,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBOQPMASCDUOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=CC=C(C2=N1)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1505180-14-2 |
Source
|
Record name | ethyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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